molecular formula C7H8BrClIN B13514673 (5-Bromo-2-iodophenyl)methanamine hydrochloride

(5-Bromo-2-iodophenyl)methanamine hydrochloride

Cat. No.: B13514673
M. Wt: 348.40 g/mol
InChI Key: GGVCMTUFIILLOH-UHFFFAOYSA-N
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Description

(5-Bromo-2-iodophenyl)methanamine hydrochloride is a halogen-substituted aromatic amine hydrochloride salt. Structurally, it features a benzene ring with bromine (Br) and iodine (I) substituents at the 5- and 2-positions, respectively, and a methanamine group (-CH2NH2) that is protonated as a hydrochloride salt. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and materials chemistry, due to the unique electronic and steric effects imparted by the heavy halogens .

Properties

Molecular Formula

C7H8BrClIN

Molecular Weight

348.40 g/mol

IUPAC Name

(5-bromo-2-iodophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H7BrIN.ClH/c8-6-1-2-7(9)5(3-6)4-10;/h1-3H,4,10H2;1H

InChI Key

GGVCMTUFIILLOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CN)I.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-iodophenyl)methanamine hydrochloride typically involves the halogenation of phenylmethanamine. The process begins with the iodination of phenylmethanamine, followed by bromination at the 5-position. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of solvents like acetic acid and catalysts such as iodine and bromine sources .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise reaction conditions and minimizing human error .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-iodophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

(5-Bromo-2-iodophenyl)methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-iodophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine and iodine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with various enzymes and receptors, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Research Findings and Gaps

  • NMR Data : provides ¹H/¹³C NMR data for analogs with sulfinyl, thiophene, and furan substituents. For example, (4-(methylsulfinyl)phenyl)methanamine HCl shows distinct shifts at δ 8.35 (aromatic H) and δ 4.10 (-CH2NH3+), reflecting the sulfinyl group’s deshielding effects . Comparable data for the target compound would clarify halogen-induced shifts.

Biological Activity

(5-Bromo-2-iodophenyl)methanamine hydrochloride is an organic compound notable for its unique structure, which includes a phenyl ring substituted with both bromine and iodine atoms, along with a methylamine group. This compound has garnered interest in medicinal chemistry and biological research due to its potential applications in drug development and its interactions with various biological targets.

The molecular formula of this compound is C9H10BrIClNC_9H_{10}BrIClN, with a molecular weight of approximately 320.45 g/mol. The presence of halogen substituents significantly influences the compound's chemical behavior, enhancing its reactivity and selectivity in biological interactions.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The halogen atoms (bromine and iodine) can affect the compound's binding affinity and reactivity. These interactions may lead to modulation of enzyme activity or receptor signaling pathways, which are critical for therapeutic effects.

Enzyme Interactions

Preliminary studies suggest that this compound may influence enzyme activities due to its structural characteristics. The specific binding affinities and mechanisms of action require further investigation, but compounds with similar structures have demonstrated the ability to modulate enzyme functions effectively.

Receptor Binding Studies

Research indicates that compounds similar to this compound can interact with serotonin receptors, particularly the 5-HT2A receptor. Such interactions are crucial for understanding the compound's potential psychoactive effects and therapeutic applications in treating mood disorders .

Comparative Analysis with Similar Compounds

The unique combination of bromine and iodine in this compound distinguishes it from other halogenated phenyl compounds. Below is a comparison table highlighting structural features and potential biological activities:

Compound NameStructural FeaturesUnique Attributes
(5-Chloro-2-bromophenyl)methanamine hydrochlorideChlorine and bromine substituentsDifferent reactivity patterns due to chlorine's electronegativity
(5-Iodo-2-bromophenyl)methanamine hydrochlorideIodine and bromine substituentsEnhanced binding affinity due to multiple halogens
(5-Bromo-2-fluorophenyl)methanamine hydrochlorideBromine and fluorine substituentsFluorine's small size may influence steric effects differently

Case Studies

  • Therapeutic Potential : Investigations into the therapeutic potential of this compound have indicated its utility in developing drugs targeting serotonin pathways. For instance, studies on related compounds have shown significant activity at 5-HT receptors, suggesting that this compound may also exhibit similar properties .
  • Synthetic Applications : The compound serves as a versatile building block in organic synthesis, allowing for the preparation of more complex molecules used in pharmaceuticals. Its unique electronic properties make it particularly valuable for developing specialty chemicals.

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